molecular formula C16H28N2O6 B8179426 5-{[(1S)-1-{[(2S)-1-(tert-butoxy)-1-oxopropan-2-yl]carbamoyl}ethyl]carbamoyl}pentanoic acid

5-{[(1S)-1-{[(2S)-1-(tert-butoxy)-1-oxopropan-2-yl]carbamoyl}ethyl]carbamoyl}pentanoic acid

Cat. No.: B8179426
M. Wt: 344.40 g/mol
InChI Key: QYWIEFYIHPFFAI-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deamino-Aad-Ala-Ala-OtBu is a synthetic peptide derivative that has garnered interest in various fields of scientific research. This compound is composed of a sequence of amino acids, specifically deamino-Aad (deamino-2-aminoadipic acid), Ala (alanine), and Ala (alanine), with a tert-butyl ester (OtBu) protecting group. The presence of the tert-butyl ester group helps in stabilizing the compound and preventing unwanted reactions during synthesis and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1S)-1-{[(2S)-1-(tert-butoxy)-1-oxopropan-2-yl]carbamoyl}ethyl]carbamoyl}pentanoic acid typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. Each amino acid is protected by an Fmoc group, which is removed before the next amino acid is added. The tert-butyl ester group is introduced during the final stages of the synthesis to protect the carboxyl group of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Deamino-Aad-Ala-Ala-OtBu can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Deamino-Aad-Ala-Ala-OtBu has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

    Biology: The compound is utilized in studies involving protein-protein interactions and enzyme-substrate interactions.

    Industry: Deamino-Aad-Ala-Ala-OtBu is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[(1S)-1-{[(2S)-1-(tert-butoxy)-1-oxopropan-2-yl]carbamoyl}ethyl]carbamoyl}pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-Ala-OtBu: A similar peptide with a different amino acid sequence.

    Boc-Ala-Ala-OtBu: Another peptide with a different protecting group.

    Fmoc-Asp(OtBu)-Ala-Ala-OtBu: A peptide with an additional aspartic acid residue.

Uniqueness

Deamino-Aad-Ala-Ala-OtBu is unique due to the presence of the deamino-2-aminoadipic acid residue, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-[[(2S)-1-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-10(17-12(19)8-6-7-9-13(20)21)14(22)18-11(2)15(23)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19)(H,18,22)(H,20,21)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWIEFYIHPFFAI-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC(C)(C)C)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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